Boc-Arg-SBzl HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg-SBzl HCl typically involves the protection of the arginine amino group with a tert-butoxycarbonyl (Boc) group and the thiobenzyl esterification of the carboxyl group. The reaction conditions often include the use of acid labile protecting groups, such as Boc, which can be removed with trifluoroacetic acid (TFA) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Arg-SBzl HCl undergoes several types of chemical reactions, including:
Oxidation: The thiobenzyl ester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiobenzyl ester can be reduced to the corresponding thiol.
Substitution: The Boc group can be substituted with other protective groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Deprotected arginine derivatives.
Scientific Research Applications
Boc-Arg-SBzl HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Inhibition Studies: Employed in the study of enzyme mechanisms and inhibition.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Boc-Arg-SBzl HCl involves its role as a protected arginine derivative in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during the coupling steps. The thiobenzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Boc-Lys-SBzl HCl: Similar in structure but with lysine instead of arginine.
Boc-Arg-OH: Lacks the thiobenzyl ester group.
Fmoc-Arg-SBzl HCl: Uses a different protective group (Fmoc) instead of Boc.
Uniqueness
Boc-Arg-SBzl HCl is unique due to its combination of Boc and thiobenzyl ester protective groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
S-benzyl 5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYMXWJQFBTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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